The Amphiphilic Virtuoso: A Technical Whitepaper on the Physicochemical Properties and Drug Delivery Applications of 1-Dodecyl-3-methylimidazolium Chloride ([C12mim]Cl)
The Amphiphilic Virtuoso: A Technical Whitepaper on the Physicochemical Properties and Drug Delivery Applications of 1-Dodecyl-3-methylimidazolium Chloride ([C12mim]Cl)
Executive Summary
1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl) is a prominent surface-active ionic liquid (SAIL) that bridges the gap between traditional organic solvents and conventional surfactants. Characterized by a highly tunable amphiphilic structure, [C12mim]Cl exhibits profound self-assembly behaviors in aqueous media, making it a critical excipient and solubilizing agent in modern drug development. This whitepaper synthesizes the core physicochemical properties, micellization thermodynamics, and toxicological profiles of [C12mim]Cl, providing researchers with actionable, self-validating protocols for its characterization and application.
Molecular Architecture & Fundamental Properties
The physicochemical behavior of [C12mim]Cl is fundamentally dictated by its molecular architecture. The compound consists of a hydrophilic 1-methylimidazolium headgroup and a hydrophobic 12-carbon (dodecyl) aliphatic tail, balanced by a chloride counterion[1]. This structural dichotomy allows the molecule to drastically reduce surface tension at the air-water interface and spontaneously form micelles in bulk solution[2].
Quantitative Physicochemical Data
To facilitate rapid comparison and formulation planning, the core physicochemical properties of [C12mim]Cl are summarized in Table 1.
Table 1: Key Physicochemical Properties of [C12mim]Cl
| Property | Value | Source |
| IUPAC Name | 1-dodecyl-3-methylimidazol-3-ium chloride | [3] |
| Molecular Formula | C16H31ClN2 | [3] |
| Molecular Weight | 286.9 g/mol | [1] |
| Melting Point | ~48 °C | [4] |
| Topological Polar Surface Area (TPSA) | 8.8 Ų | [3] |
| Critical Micelle Concentration (15 °C) | 14.5 mM (0.0145 mol/kg) | [2] |
Micellization Thermodynamics & Causality
As an amphiphilic molecule, [C12mim]Cl exists as a monomer in dilute aqueous solutions. However, as the concentration approaches the Critical Micelle Concentration (CMC), the hydrophobic effect drives the dodecyl tails to aggregate, minimizing thermodynamically unfavorable contacts with water molecules[2]. Simultaneously, the chloride anions bind to the micellar surface (Stern layer), mitigating the electrostatic repulsion between the positively charged imidazolium headgroups[2].
This self-assembly mechanism is highly temperature-dependent and is the primary driver for the compound's ability to encapsulate and solubilize hydrophobic active pharmaceutical ingredients (APIs)[5].
Fig 1: Self-assembly and drug solubilization workflow of[C12mim]Cl.
Drug Delivery Implications & Cytotoxicology
The unique micellar properties of[C12mim]Cl have been heavily investigated for enhancing the bioavailability of amphiphilic and hydrophobic drugs. For instance, [C12mim]Cl forms mixed micelles with drugs like ibuprofen and amitriptyline hydrochloride, significantly altering the thermodynamic stability and CMC of the resulting delivery systems[6],[5].
However, the application of SAILs in biological systems requires rigorous toxicological screening. The length of the alkyl chain directly correlates with both surfactant efficacy and cellular toxicity[7]. In human hepatocellular carcinoma (HepG2) cells, [C12mim]Cl exhibits distinct genotoxicity and physiological toxicity[8]. The cellular internalization of the dodecyl chain disrupts mitochondrial membranes, leading to the generation of Reactive Oxygen Species (ROS)[7]. This oxidative stress, coupled with DNA fragmentation, triggers caspase-3 activation, ultimately culminating in programmed cell death (apoptosis)[8],[7].
Fig 2: Cytotoxicity and apoptotic signaling pathway of [C12mim]Cl in HepG2 cells.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems for characterizing [C12mim]Cl.
Protocol A: Determination of CMC via Electrical Conductivity
Objective: To precisely determine the CMC and the degree of counterion binding (
Causality: Electrical conductivity measures the mobility of charged species. Below the CMC,[C12mim]Cl dissociates completely, and conductivity increases linearly with concentration. Upon reaching the CMC, the aggregation of monomers into micelles and the subsequent binding of chloride counterions drastically reduce the effective charge-to-mass ratio, causing a distinct, measurable decrease in the slope of the conductivity curve[2].
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of [C12mim]Cl (0.05 mol/kg) in ultrapure water (resistivity ≥ 18.2 MΩ·cm).
-
Dilution Series: Create a concentration gradient (0.001 to 0.05 mol/kg) via serial dilution.
-
Equilibration: Submerge the samples in a thermostated water bath set to 15.0 ± 0.1 °C for 30 minutes to ensure thermal equilibrium.
-
Measurement: Immerse a calibrated conductivity probe into each solution, starting from the lowest concentration to prevent carryover contamination. Record the specific conductivity (
) in µS/cm. -
Data Analysis: Plot
against the [C12mim]Cl concentration. Fit linear regression lines to the pre-micellar and post-micellar regions. The intersection point of these two lines represents the CMC. -
Self-Validation: Calculate the degree of counterion binding (
) using the formula , where is the ratio of the post-micellar slope to the pre-micellar slope. For[C12mim]Cl, a valid value should fall between 0.5 and 0.8, confirming successful micelle formation rather than amorphous precipitation[2].
Protocol B: In Vitro Cytotoxicity Assay (HepG2)
Objective: To evaluate the physiological toxicity and establish the half-maximal inhibitory concentration (IC50) of [C12mim]Cl[8].
Causality: The MTT assay relies on the reduction of the yellow tetrazolium dye to insoluble purple formazan by mitochondrial succinate dehydrogenase. Because [C12mim]Cl induces mitochondrial disruption and apoptosis, the enzymatic activity in exposed cells drops proportionally to the concentration of the ionic liquid, resulting in less formazan production[8],[7].
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well culture plate at a density of
cells per well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere to allow for cellular adhesion[8]. -
Treatment: Aspirate the media and expose the cells to varying concentrations of [C12mim]Cl (e.g., 10 µM to 500 µM) dissolved in fresh media for 24 hours.
-
Assay Execution: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37 °C.
-
Solubilization: Carefully remove the media and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to solubilize the internalized formazan crystals. Shake the plate in the dark for 10 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Self-Validation: The assay must include a negative control (untreated cells, representing 100% viability baseline) and a positive control (cells treated with 0.1% Triton X-100, representing 0% viability). The resulting dose-response data must fit a 4-parameter logistic (4PL) regression curve. If the curve fails to exhibit a sigmoidal shape, the concentration range must be adjusted, ensuring the calculated IC50 is mathematically robust[8].
References
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PubChem. "1-Dodecyl-3-methyl-1H-imidazol-3-ium Chloride | C16H31ClN2 | CID 2734227". National Center for Biotechnology Information. URL:[Link]
-
Chemsrc. "1-Dodecyl-3-methylimidazolium chloride | CAS#:114569-84-5". ChemSrc Database. URL:[Link]
-
Journal of Chemical & Engineering Data. "Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions". ACS Publications. URL:[Link]
-
ResearchGate. "Mixed micellization behavior of 1-dodecyl-3-methylimidazolium chloride [C12mim][Cl]...". URL: [Link]
-
AIP Publishing. "Influence of Amphiphilic Drugs on the Micellization Behavior of Imidazolium Based Ionic Liquids: A Review". URL:[Link]
-
National Institutes of Health (NIH). "The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications". URL:[Link]
-
Der Pharma Chemica. "Roles of Ionic Liquids in Medicines for the Treatment of Cancer and Tuberculosis". URL:[Link]
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